molecular formula C16H17ClN4O2S2 B2579922 2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219901-83-3

2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2579922
CAS No.: 1219901-83-3
M. Wt: 396.91
InChI Key: HGSSCEWEIBYSCL-UHFFFAOYSA-N
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Description

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 1-position and a piperazine ring at the 2-position. The piperazine moiety is further modified by a sulfonyl group linked to a 5-chlorothiophen-2-yl substituent. This structural architecture combines aromatic, sulfonamide, and piperazine functionalities, which are commonly associated with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation .

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S2/c1-19-13-5-3-2-4-12(13)18-16(19)20-8-10-21(11-9-20)25(22,23)15-7-6-14(17)24-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSSCEWEIBYSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related benzimidazole derivatives with piperazine or sulfonamide modifications, based on synthesis, physicochemical properties, and pharmacological relevance:

Compound Name Key Structural Features Synthetic Route Pharmacological Notes Reference
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Benzimidazole + piperazine + ethanol side chain Reflux of 1-methyl-2-(methylthio)-benzimidazole with 2-(4-methylpiperazin-1-yl)ethanol Potential CNS activity due to ethanol moiety; lower polarity compared to sulfonamides
4-(6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol Biphenyl benzimidazole + methylpiperazine + phenolic group SNAr reaction for biphenyl linkage Anticancer applications suggested; phenolic group enhances solubility
[18F]2-((Difluoromethyl)sulfonyl)-1-methyl-1H-benzo[d]imidazole Benzimidazole + difluoromethyl sulfonyl group Radiofluorination via oxidation of thioether precursor Enhanced metabolic stability due to fluorine; used in PET imaging
Serodolin (1-(5-(4-(4-Fluorophenyl)piperazin-1-yl)pentyl)-1H-benzimidazol-2-one) Benzimidazolone + pentyl linker + fluorophenyl-piperazine Nucleophilic substitution with 4-phenylenediamine Antipsychotic potential; long alkyl chain improves bioavailability
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzimidazole Benzimidazole + pyridinylmethylsulfanyl group + methoxy substituents Thioether formation via nucleophilic substitution Antimicrobial activity; sulfanyl group less polar than sulfonyl

Key Comparative Insights

Sulfonyl vs. This enhances interactions with polar enzyme active sites but may reduce membrane permeability . In contrast, the difluoromethyl sulfonyl group in [18F]2-((Difluoromethyl)sulfonyl)-1-methyl-1H-benzo[d]imidazole introduces metabolic stability via fluorine’s electron-withdrawing effects, a feature absent in the chlorothiophene-sulfonyl analogue .

Piperazine Modifications Piperazine-linked ethanol () or fluorophenyl () substituents prioritize flexibility and bioavailability, whereas the target compound’s rigid sulfonyl-chlorothiophene group may favor selective receptor binding (e.g., kinases or GPCRs) .

Chlorothiophene vs. Other Aromatic Groups The 5-chlorothiophene moiety offers moderate lipophilicity and electronegativity, balancing solubility and target affinity. Comparatively, fluorophenyl groups () enhance metabolic resistance, while phenolic groups () improve aqueous solubility .

Synthetic Complexity The target compound’s synthesis likely involves sulfonylation of piperazine followed by chlorothiophene coupling, akin to m-CPBA-mediated oxidations (). This contrasts with simpler nucleophilic substitutions in ethanol- or alkyl-linked analogues () .

Research Findings and Data Gaps

  • Pharmacological Data : While structural analogs show antimicrobial, anticancer, and CNS activities, specific data for the target compound are absent in the provided evidence. Further assays (e.g., kinase inhibition, cytotoxicity) are needed.
  • ADME Properties : The chlorothiophene-sulfonyl group may confer intermediate metabolic stability compared to fluorinated () or alkylated () derivatives. Predictive modeling or in vitro metabolic studies are recommended.
  • Structural Optimization : Hybridizing the chlorothiophene-sulfonyl motif with biphenyl benzimidazoles () could yield compounds with dual mechanisms of action .

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